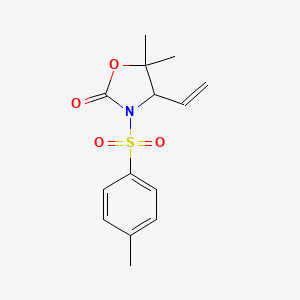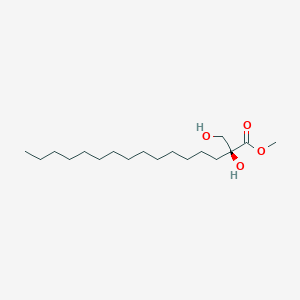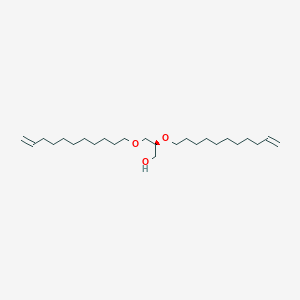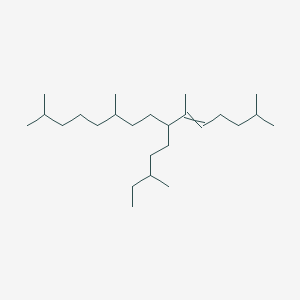![molecular formula C6H10N4O3S2 B14261024 N-[(2-Carbamothioylhydrazinylidene)acetyl]-L-cysteine CAS No. 253197-61-4](/img/structure/B14261024.png)
N-[(2-Carbamothioylhydrazinylidene)acetyl]-L-cysteine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(2-Carbamothioylhydrazinylidene)acetyl]-L-cysteine is a complex organic compound that belongs to the class of thiosemicarbazones Thiosemicarbazones are known for their diverse biological activities and are widely studied for their potential therapeutic applications
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Carbamothioylhydrazinylidene)acetyl]-L-cysteine typically involves the reaction of L-cysteine with a carbamothioylhydrazine derivative. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pH, and solvent, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to be efficient and cost-effective, ensuring the consistent quality of the product. Purification steps, such as crystallization or chromatography, are employed to remove impurities and obtain the final product in its pure form.
化学反应分析
Types of Reactions
N-[(2-Carbamothioylhydrazinylidene)acetyl]-L-cysteine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide bonds, which are important in biological systems.
Reduction: Reduction reactions can break disulfide bonds, reverting the compound to its thiol form.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of disulfide-linked dimers, while substitution reactions can yield various derivatives with modified functional groups.
科学研究应用
N-[(2-Carbamothioylhydrazinylidene)acetyl]-L-cysteine has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to study metal complexes and their properties.
Biology: The compound is investigated for its potential as an antioxidant and its role in redox biology.
Medicine: Research explores its potential therapeutic applications, including its use as an anticancer agent and in the treatment of neurodegenerative diseases.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of other bioactive molecules.
作用机制
The mechanism of action of N-[(2-Carbamothioylhydrazinylidene)acetyl]-L-cysteine involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging reactive oxygen species and protecting cells from oxidative damage. It may also modulate redox-sensitive signaling pathways, influencing cellular processes such as apoptosis and inflammation. Additionally, its ability to chelate metal ions can inhibit the activity of metalloenzymes involved in disease progression.
相似化合物的比较
N-[(2-Carbamothioylhydrazinylidene)acetyl]-L-cysteine is unique compared to other similar compounds due to its specific chemical structure and functional groups. Similar compounds include:
N-Acetyl-L-cysteine: Known for its antioxidant properties and use in treating acetaminophen overdose.
Thiosemicarbazones: A class of compounds with diverse biological activities, including antiviral and anticancer properties.
L-Cysteine: An amino acid with antioxidant properties and a precursor to glutathione.
The uniqueness of this compound lies in its combined features of thiosemicarbazone and L-cysteine, offering a distinct set of chemical and biological properties.
属性
CAS 编号 |
253197-61-4 |
|---|---|
分子式 |
C6H10N4O3S2 |
分子量 |
250.3 g/mol |
IUPAC 名称 |
(2R)-2-[[2-(carbamothioylhydrazinylidene)acetyl]amino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C6H10N4O3S2/c7-6(15)10-8-1-4(11)9-3(2-14)5(12)13/h1,3,14H,2H2,(H,9,11)(H,12,13)(H3,7,10,15)/t3-/m0/s1 |
InChI 键 |
ADUNXDIFVYGELB-VKHMYHEASA-N |
手性 SMILES |
C([C@@H](C(=O)O)NC(=O)C=NNC(=S)N)S |
规范 SMILES |
C(C(C(=O)O)NC(=O)C=NNC(=S)N)S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,2-Bis(4-methoxyphenyl)-5,6-dimethyl-2H-naphtho[1,2-b]pyran](/img/structure/B14260942.png)
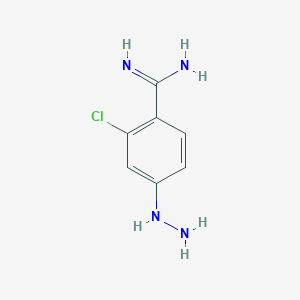
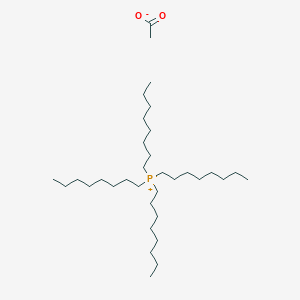
![4-{[3,4-Bis(decyloxy)benzoyl]oxy}benzoic acid](/img/structure/B14260962.png)
![1-[5-(2-Aminopyridin-4-yl)-4-(3-chlorophenyl)-1,3-thiazol-2-yl]ethyl benzoate](/img/structure/B14260969.png)

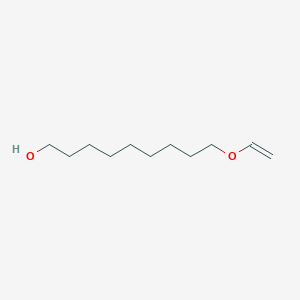
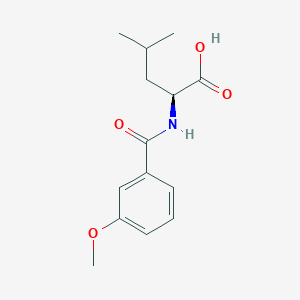
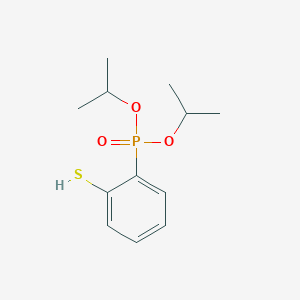
![Benzene, [(1S)-1-methyl-1-(nitromethyl)propyl]-](/img/structure/B14260996.png)
